3-tert-butyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea
Description
Properties
IUPAC Name |
1-tert-butyl-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-15(2,3)18-14(19)17-8-11-6-13(9-16-7-11)12-4-5-20-10-12/h4-7,9-10H,8H2,1-3H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRXRVRTMFQZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CC(=CN=C1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridine-Thiophene Intermediate: This step involves the coupling of a thiophene derivative with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Urea Group: The intermediate is then reacted with an isocyanate derivative to introduce the urea functional group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Electrophiles such as alkyl halides, bases like triethylamine
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Piperidine derivatives
Substitution: N-substituted urea derivatives
Scientific Research Applications
Chemistry
In chemistry, 3-tert-butyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are studied for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility .
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea involves its interaction with specific molecular targets
Biological Activity
3-tert-butyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
Synthesis
The synthesis of this compound involves the reaction of tert-butyl isocyanate with 5-(thiophen-3-yl)pyridin-3-ylmethanol. This process typically requires careful control of reaction conditions to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of urea derivatives, including this compound. Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines:
The structure–activity relationship (SAR) studies suggest that modifications to the thiophene and pyridine moieties can enhance cytotoxicity against specific cancer types.
Antibacterial Activity
The antibacterial properties of this compound have also been explored. It has shown promising activity against several pathogenic bacteria, particularly those resistant to conventional antibiotics:
| Bacteria | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.03–0.06 | |
| Streptococcus pyogenes | 0.06–0.12 | |
| Haemophilus influenzae | 0.25–1 |
These findings indicate that the compound could serve as a lead for developing new antibacterial agents.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways, such as GSK-3β and topoisomerase IV. In vitro studies have demonstrated that the compound can effectively reduce enzyme activity, leading to decreased cancer cell viability and bacterial growth.
Case Studies
A notable case study involved the application of this compound in a series of in vivo experiments aimed at evaluating its efficacy in tumor-bearing mice models. The results indicated a significant reduction in tumor size compared to controls, with minimal side effects observed, suggesting a favorable therapeutic index.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Urea Derivatives
| Feature | This compound | Analog 1 (isopropyl) | Analog 2 (furan) |
|---|---|---|---|
| Aromatic System | Pyridine-thiophene | Pyridine-thiophene | Pyridine-furan |
| Urea Substituent | tert-butyl | isopropyl | tert-butyl |
| Hydrogen Bonds | Bifurcated (N-H···O/N) | Linear (N-H···O) | Bifurcated |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 3-tert-butyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea?
- Methodology : Multi-step synthesis typically involves coupling a pyridine-thiophene intermediate with tert-butyl isocyanate. Key steps include:
Intermediate preparation : Suzuki-Miyaura coupling of 5-bromopyridin-3-ylmethanamine with thiophen-3-ylboronic acid to form the pyridine-thiophene scaffold.
Urea formation : Reaction with tert-butyl isocyanate in acetonitrile or ethanol under reflux, catalyzed by triethylamine or DMAP .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.
- Critical parameters : Solvent polarity, reaction temperature (60–80°C), and stoichiometric control of isocyanate to avoid side reactions.
Q. How is the molecular structure of this compound confirmed experimentally?
- Analytical techniques :
- X-ray crystallography : Resolves bond lengths/angles and confirms stereochemistry; SHELX software is commonly used for refinement .
- NMR spectroscopy : Key signals include:
- ¹H NMR : δ 8.5–8.7 ppm (pyridine protons), δ 6.8–7.2 ppm (thiophene protons), δ 1.3 ppm (tert-butyl CH₃).
- ¹³C NMR : Carbonyl (C=O) at ~155 ppm, pyridine carbons at 120–150 ppm .
- Mass spectrometry : Molecular ion [M+H]⁺ matches theoretical mass (C₁₉H₂₄N₃OS: 342.17 g/mol).
Advanced Research Questions
Q. How do electronic and steric effects of the thiophene-pyridine core influence biological activity?
- Structural insights :
| Feature | Impact |
|---|---|
| Thiophene ring | Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases) . |
| Pyridine nitrogen | Participates in hydrogen bonding with catalytic lysine or aspartate residues . |
| tert-Butyl group | Introduces steric bulk, potentially improving selectivity by excluding off-target binding . |
- Comparative analysis : Analogues lacking thiophene (e.g., pyridine-only derivatives) show reduced binding affinity (IC₅₀ > 10 µM vs. <1 µM for the target compound) .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Experimental design :
Standardized assays : Use consistent kinase inhibition protocols (e.g., ADP-Glo™ for BTK) to minimize variability .
Control compounds : Include structurally similar derivatives (e.g., furan or phenyl replacements) to isolate thiophene-specific effects .
Structural validation : Co-crystallize the compound with target proteins (e.g., BTK) to confirm binding modes .
- Data interpretation : Discrepancies may arise from assay conditions (e.g., ATP concentration) or impurity levels (>95% purity required for reliable IC₅₀ values).
Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic centers (e.g., urea carbonyl, thiophene sulfur).
- Molecular dynamics : Simulate interactions with cellular nucleophiles (e.g., glutathione) to assess metabolic stability .
- SAR analysis : Correlate electron-withdrawing/donating substituents with reaction rates (e.g., tert-butyl reduces oxidation susceptibility) .
Methodological Notes
- Crystallography : For high-resolution data, collect diffraction at synchrotron facilities (λ = 0.7–1.0 Å) and refine using SHELXL .
- Biological assays : Pre-incubate compounds with liver microsomes to assess metabolic stability before kinase testing .
- Synthetic scale-up : Replace batch reactors with continuous flow systems to enhance reproducibility and reduce side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
